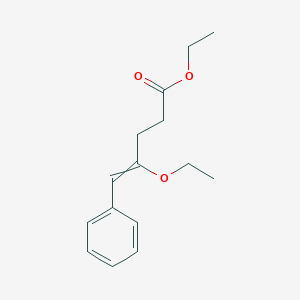![molecular formula C24H21NO B14347627 2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole CAS No. 91044-53-0](/img/structure/B14347627.png)
2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of biphenyl and isopropylphenyl groups attached to the oxazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of biphenyl-4-carboxylic acid with 4-isopropylphenylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the oxazole ring or the biphenyl groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The oxazole ring and aromatic groups facilitate interactions with hydrophobic pockets in proteins, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
2-([1,1’-Biphenyl]-4-yl)-1,3-oxazole: Lacks the isopropylphenyl group, resulting in different chemical properties.
5-Phenyl-1,3-oxazole: Simpler structure with only one phenyl group attached to the oxazole ring.
2-(4-Methylphenyl)-5-phenyl-1,3-oxazole: Contains a methyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole is unique due to the combination of biphenyl and isopropylphenyl groups, which confer specific steric and electronic properties. These features make it particularly useful in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
91044-53-0 |
|---|---|
Formule moléculaire |
C24H21NO |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)-5-(4-propan-2-ylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C24H21NO/c1-17(2)18-8-12-21(13-9-18)23-16-25-24(26-23)22-14-10-20(11-15-22)19-6-4-3-5-7-19/h3-17H,1-2H3 |
Clé InChI |
QSZZBXGVGIBOCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)

![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)



